molecular formula C13H10Cl3NO2S B12192094 N-benzyl-2,3,4-trichlorobenzenesulfonamide

N-benzyl-2,3,4-trichlorobenzenesulfonamide

Cat. No.: B12192094
M. Wt: 350.6 g/mol
InChI Key: RHFPSQHGXACMEV-UHFFFAOYSA-N
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Description

N-benzyl-2,3,4-trichlorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,3,4-trichlorobenzenesulfonamide typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with benzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-2,3,4-trichlorobenzenesulfonamide can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: The compound can be reduced under specific conditions to yield various derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or other strong bases.

Major Products Formed:

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-benzyl-2,3,4-trichlorobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic development.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2,3,4-trichlorobenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The compound’s ability to interact with enzymes makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

  • N-benzyl-2-bromobenzenesulfonamide
  • N-benzyl-2-methyl-4-nitroaniline
  • N-benzyl-2-phenylethylamine derivatives

Uniqueness: N-benzyl-2,3,4-trichlorobenzenesulfonamide is unique due to the presence of three chlorine atoms on the benzene ring. This trichlorination enhances its reactivity and provides distinct chemical properties compared to other sulfonamides. The specific arrangement of chlorine atoms can influence the compound’s interaction with enzymes and other molecular targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C13H10Cl3NO2S

Molecular Weight

350.6 g/mol

IUPAC Name

N-benzyl-2,3,4-trichlorobenzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO2S/c14-10-6-7-11(13(16)12(10)15)20(18,19)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2

InChI Key

RHFPSQHGXACMEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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